![molecular formula C10H14N6O2 B2894385 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1267499-09-1](/img/structure/B2894385.png)
9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemical compound that belongs to the purine family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the inhibition of protein kinases. It has been shown to specifically inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting CDK4, 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can prevent the proliferation of cancer cells and induce cell cycle arrest.
Biochemical and Physiological Effects
9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments is its specificity towards CDK4. This allows for the selective inhibition of CDK4 without affecting other protein kinases. However, one of the limitations of using 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. One of the directions is to further investigate its potential as an inhibitor of protein kinases, particularly CDK4. Another direction is to explore its potential applications in other fields, such as agriculture and material science. Additionally, future research can focus on improving its solubility and bioavailability to enhance its efficacy in lab experiments and potential clinical applications.
Conclusion
In conclusion, 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. Its mechanism of action involves the inhibition of protein kinases, specifically CDK4, which can prevent the proliferation of cancer cells and induce cell cycle arrest. While it has several advantages, such as its specificity towards CDK4, it also has limitations, such as its low solubility in water. Future research can explore its potential applications in other fields and improve its solubility and bioavailability to enhance its efficacy in lab experiments and potential clinical applications.
合成法
The synthesis method of 9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the reaction of 2,6-diaminopurine with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The reaction leads to the formation of a yellow solid, which is then purified by recrystallization. The yield of this synthesis method is approximately 50%.
科学的研究の応用
9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals. It has been shown to possess antiviral, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as an inhibitor of protein kinases, which play a crucial role in various cellular processes.
特性
IUPAC Name |
9-amino-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c1-5-3-15-6-7(12-9(15)16(11)4-5)14(2)10(18)13-8(6)17/h5H,3-4,11H2,1-2H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAWGOYWKJYCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3=C(N=C2N(C1)N)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-amino-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


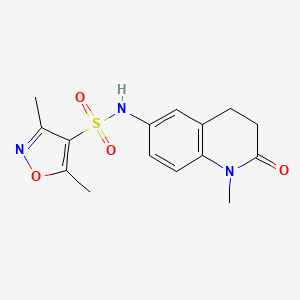
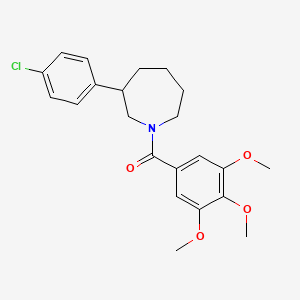
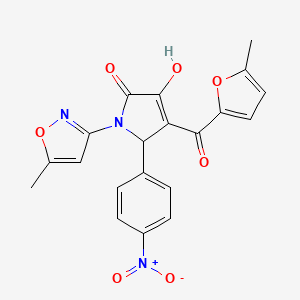
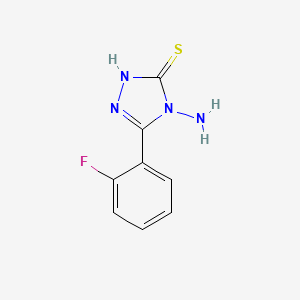
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
![N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894315.png)
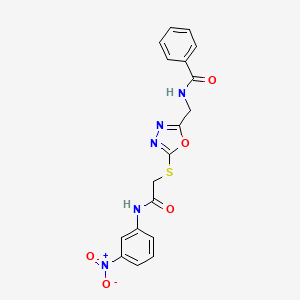


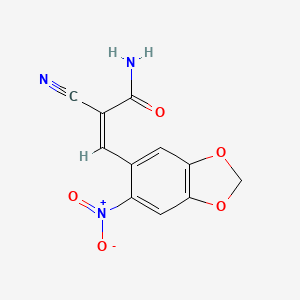
![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)

